7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one
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Description
This compound belongs to the chromene family, characterized by its chromen-2-one core structure, which is a significant element in numerous bioactive and pharmacological compounds. The presence of methoxy and phenyl groups in its structure suggests it may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of chromene derivatives, including the compound , involves strategic reactions such as reductive amination, where different substituted aromatic aldehydes are reacted with a chromen-2-one precursor in the presence of sodium cyanoborohydride in methanol. These methods lead to compounds with significant antibacterial and antifungal activity, highlighting the compound's potential bioactivity (Mandala et al., 2013).
Molecular Structure Analysis
Structural analysis through crystallography reveals the detailed conformation of chromene derivatives, showing variations in the spatial arrangement that significantly impact their chemical properties and interactions. The anti-rotamer conformation around the C-N bond and the orientation of the amide O atom relative to the pyran ring are critical structural features (Reis et al., 2013).
Chemical Reactions and Properties
Chromene compounds undergo various chemical reactions, including reactions with phosphorus ylides under phase-transfer catalysis conditions, leading to products with diverse chemical structures. Such reactions demonstrate the compound's reactivity and potential for creating a range of derivatives with different properties (Bezergiannidou-Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties, such as crystallization behavior and hydrogen bonding patterns, play a crucial role in determining the stability and solubility of these compounds. The detailed analysis of these properties can inform their practical applications in various fields (Ladd & Povey, 1975).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including their antibacterial effects, are influenced by the specific substituents on the chromene core. The synthesis of new derivatives aims to explore these properties for potential applications in medicine and materials science. The reactivity towards different reagents and the resulting antibacterial activity highlight the compound's potential utility (Behrami & Dobroshi, 2019).
Scientific Research Applications
Antibacterial Activity
Compounds related to 7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one have demonstrated significant antibacterial properties. Research conducted by Behrami and Dobroshi (2019) on synthesized derivatives of 4-hydroxy-chromen-2-one, which shares a structural similarity, showed high levels of bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest potential applications in developing antibacterial agents (A. Behrami & Florent Dobroshi, 2019).
Antimicrobial and Antifungal Activity
Mandala et al. (2013) synthesized a series of compounds including 7-methoxy-3-substituted phenyl-2H-chromen-2-ones, which exhibited significant antibacterial and antifungal activities comparable to standard drugs. This research underscores the potential of such compounds in treating microbial infections (Devender Mandala et al., 2013).
Fluorescence Properties
The study on benzo[c]coumarin carboxylic acids by Shi, Liang, and Zhang (2017) illustrates the fluorescence capabilities of compounds structurally related to 7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one. These compounds exhibited excellent fluorescence in both ethanol solution and the solid state, suggesting their potential use in fluorescence-based applications (Juan Shi, Yong Liang, & Zunting Zhang, 2017).
Synthesis of Photochromic Materials and Natural Products
Rawat, Prutyanov, and Wulff (2006) demonstrated the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are key in photochromic materials and biologically active natural products. This research highlights the versatility of chromene derivatives in synthesizing complex structures with practical applications (Manish Rawat, V. Prutyanov, & W. Wulff, 2006).
properties
IUPAC Name |
7-methoxy-4-[(4-oxo-3-phenylchromen-7-yl)oxymethyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O6/c1-29-18-7-9-20-17(11-25(27)32-24(20)12-18)14-30-19-8-10-21-23(13-19)31-15-22(26(21)28)16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKHZRSSQSVVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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